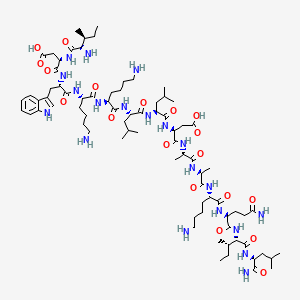
DL-Cysteine-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Cysteine-d1 is a deuterated form of the amino acid cysteine, specifically labeled with deuterium at the hydrogen atom. This compound is a derivative of 2-amino-3-mercaptopropanoic acid and is used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics, as it allows for precise tracking and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-Cysteine-d1 typically involves the incorporation of deuterium into the cysteine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cysteine with deuterium atoms using deuterated solvents or deuterium gas under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions that introduce the deuterium label at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of biotechnological methods to incorporate deuterium into cysteine during its biosynthesis. These methods ensure high purity and yield of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions: DL-Cysteine-d1 undergoes various chemical reactions similar to those of non-deuterated cysteine, including:
Oxidation: this compound can be oxidized to form cystine, a dimer linked by a disulfide bond.
Reduction: The disulfide bonds in cystine can be reduced back to this compound.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are commonly used to reduce cystine back to this compound.
Substitution Reactions: Alkyl halides and other electrophiles can react with the thiol group in this compound under basic conditions.
Major Products:
Oxidation: Cystine
Reduction: this compound
Substitution: Various thioether derivatives
Wissenschaftliche Forschungsanwendungen
DL-Cysteine-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cysteine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of cysteine in cellular processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cysteine-containing drugs.
Industry: Employed in the development of new drugs and therapeutic agents, particularly those involving cysteine or its derivatives.
Wirkmechanismus
The mechanism of action of DL-Cysteine-d1 involves its role as a precursor for the synthesis of glutathione, a crucial antioxidant in the body. This compound is incorporated into metabolic pathways where it contributes to the synthesis of proteins and other biomolecules. The deuterium label allows researchers to track its incorporation and metabolism with high precision.
Molecular Targets and Pathways:
Glutathione Synthesis: this compound is a key component in the synthesis of glutathione, which protects cells from oxidative stress.
Protein Synthesis: Incorporated into proteins during translation, allowing for the study of protein dynamics and turnover.
Vergleich Mit ähnlichen Verbindungen
DL-Cysteine-d1 is unique due to its deuterium labeling, which distinguishes it from other cysteine derivatives. Similar compounds include:
L-Cysteine: The non-deuterated form of cysteine, commonly found in proteins.
N-Acetylcysteine: A derivative used as a mucolytic agent and in the treatment of acetaminophen overdose.
Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.
Uniqueness: The deuterium label in this compound provides a unique advantage in research applications, allowing for precise tracking and analysis of metabolic and pharmacokinetic processes.
Eigenschaften
Molekularformel |
C3H7NO2S |
|---|---|
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
2-amino-2-deuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i2D |
InChI-Schlüssel |
XUJNEKJLAYXESH-VMNATFBRSA-N |
Isomerische SMILES |
[2H]C(CS)(C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)




![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)







